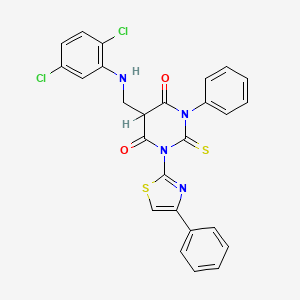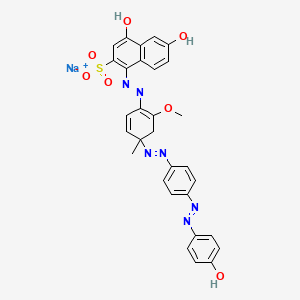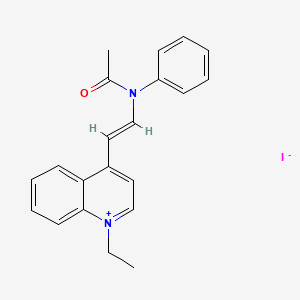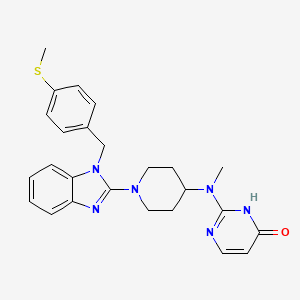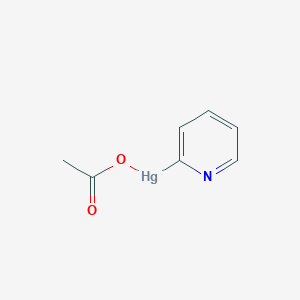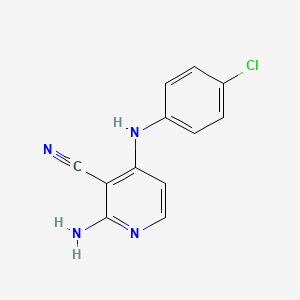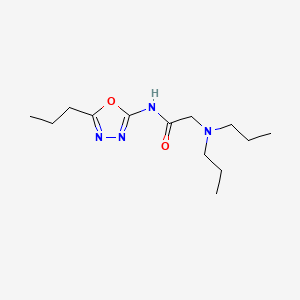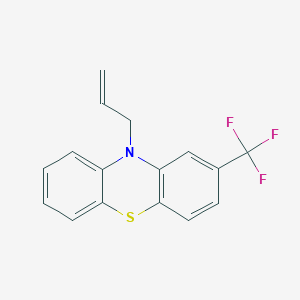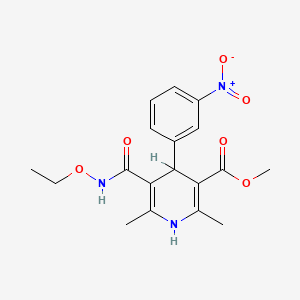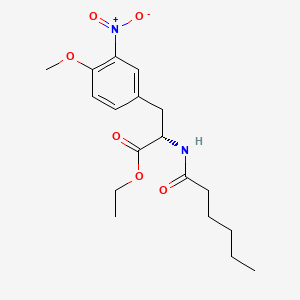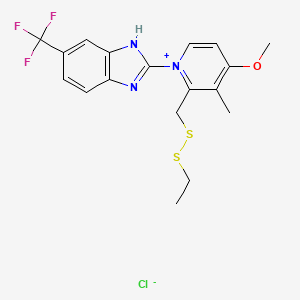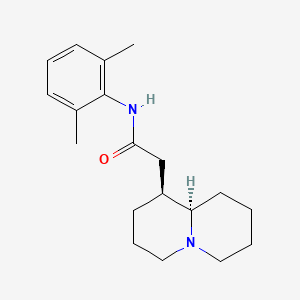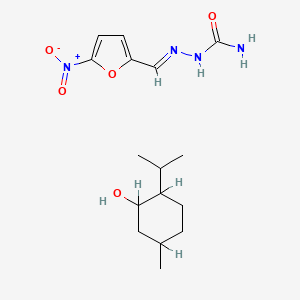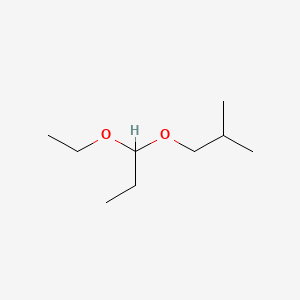
1-Isobutoxy-1-ethoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutoxy-1-ethoxypropane is an organic compound with the molecular formula C9H20O2. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is known for its unique structure, which includes both isobutoxy and ethoxy groups attached to a propane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isobutoxy-1-ethoxypropane can be synthesized through the reaction of isobutyl alcohol with ethyl propionate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Isobutoxy-1-ethoxypropane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is usually an alcohol.
Substitution: The major products are ethers or esters, depending on the nucleophile used.
Scientific Research Applications
1-Isobutoxy-1-ethoxypropane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1-isobutoxy-1-ethoxypropane exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-Butoxy-1-ethoxypropane
- 1-Isobutoxy-1-methoxypropane
- 1-Isobutoxy-1-ethoxybutane
Uniqueness
1-Isobutoxy-1-ethoxypropane is unique due to its specific combination of isobutoxy and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain industrial and research applications .
Properties
CAS No. |
67234-04-2 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-(1-ethoxypropoxy)-2-methylpropane |
InChI |
InChI=1S/C9H20O2/c1-5-9(10-6-2)11-7-8(3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
FLXQOLCTCZGMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OCC)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


